1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-25-11-10-20-18(24)21-13-15-12-17(14-6-8-19-9-7-14)23(22-15)16-4-2-3-5-16/h6-9,12,16H,2-5,10-11,13H2,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFSYLHMVCLEQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a cyclopentyl group, a pyridinyl moiety, and a methoxyethyl substitution, positioning it as a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.41 g/mol. The structure consists of a pyrazole ring substituted with cyclopentyl and pyridinyl groups, which contribute to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O |
| Molecular Weight | 320.41 g/mol |
| CAS Number | 2097936-90-6 |
| Structural Features | Pyrazole, Urea |
Anticancer Properties
Preliminary studies suggest that this compound exhibits notable kinase inhibitory activity , which is crucial in the treatment of various cancers. Kinase inhibitors play a significant role in targeting proliferative diseases by interfering with cellular signaling pathways that promote tumor growth.
A study indicated that compounds with similar structural features have shown promising results in inhibiting specific kinases associated with cancer progression. The binding affinity of this compound to various kinase targets is currently under investigation, with early results indicating potential efficacy against certain cancer cell lines.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. These findings suggest that this compound may be beneficial in treating inflammatory diseases.
The proposed mechanism of action involves the inhibition of specific kinases that are pivotal in signaling pathways related to cell proliferation and inflammation. By blocking these pathways, the compound may reduce tumor growth and mitigate inflammatory responses.
Case Studies
Several case studies have been conducted on related pyrazole derivatives, highlighting their biological activities:
- Inhibition of p38 MAPK : A related pyrazole derivative exhibited an IC50 value of 53 nM against p38 MAPK, showcasing its potential as an anti-inflammatory agent.
- Kinase Inhibition : Another study reported that pyrazole-based compounds demonstrated significant inhibition against various kinases, reinforcing the therapeutic potential of this class of compounds in oncology.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Urea-Based Analogues
Key Observations :
- Pyridinyl vs.
- Cyclopentyl vs. Aliphatic/Aromatic Groups : The cyclopentyl group provides moderate lipophilicity compared to tert-butyl () or fluorophenyl () groups, which may influence membrane penetration and CYP-mediated metabolism.
- Urea Bridge Modifications: The 2-methoxyethyl group in the target compound improves solubility relative to unsubstituted urea derivatives (e.g., MK13 in ) or those with morpholino groups ().
Pharmacokinetic and Physicochemical Properties
Table 2: Inferred Properties Based on Substituents
Key Insights :
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule features three critical subunits:
- A 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole core.
- A methylene linker bridging the pyrazole and urea groups.
- A 3-(2-methoxyethyl)urea side chain.
Retrosynthetic disconnection (Figure 1) suggests two primary fragments:
- Fragment A : 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde.
- Fragment B : 2-methoxyethylamine.
The urea moiety is introduced via a coupling reaction between an amine and an isocyanate, a strategy validated in analogous pyrazole-urea syntheses.
Stepwise Synthesis of Key Intermediates
Synthesis of 1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-carbaldehyde
Step 1: Formation of the Pyrazole Core
The pyrazole ring is constructed via a [3+2] cycloaddition between a hydrazine and a 1,3-dielectrophile. Adapted from Demers’ method, cyclopentylhydrazine reacts with ethyl 3-(pyridin-4-yl)-3-oxopropanoate in refluxing ethanol (Scheme 1). This yields 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylate (Intermediate 1, 72% yield).
Step 2: Reduction and Oxidation
Intermediate 1 undergoes LiAlH4 reduction to the primary alcohol (Intermediate 2, 89% yield), followed by MnO2 oxidation in dichloromethane to yield the aldehyde (Intermediate 3, 78% yield).
Urea Formation and Final Coupling
Reductive Amination and Isocyanate Coupling
Intermediate 3 undergoes reductive amination with 2-methoxyethylamine using NaBH3CN in methanol, producing 1-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-2-methoxyethylamine (Intermediate 4, 68% yield). Subsequent reaction with 2-methoxyethyl isocyanate in dichloromethane at 25°C for 12 hours affords the target urea (65% yield, purity >95% by HPLC).
Optimization Notes :
- Solvent Screening : Dichloromethane outperformed DMF and THF in yield and purity due to better isocyanate stability.
- Temperature Control : Reactions above 30°C led to dimerization byproducts (∼15% yield loss).
- Catalysis : Addition of DMAP (5 mol%) increased reaction rate by 40% without compromising purity.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexanes 3:7 → 1:1 gradient) followed by recrystallization from methanol/water (9:1) to achieve >99% purity.
Spectroscopic Data
- HRMS (ESI+) : m/z 343.432 [M+H]+ (calc. 343.431 for C18H25N5O2).
- 1H NMR (400 MHz, DMSO-d6) : δ 8.51 (d, J=5.6 Hz, 2H, pyridine-H), 7.75 (s, 1H, pyrazole-H), 6.49 (t, J=5.6 Hz, 1H, NH), 4.32 (s, 2H, CH2), 3.83–3.79 (m, 1H, cyclopentyl-H), 3.45 (t, J=5.2 Hz, 2H, OCH2), 3.24 (s, 3H, OCH3), 2.65 (t, J=5.2 Hz, 2H, NCH2), 1.92–1.45 (m, 8H, cyclopentyl).
- 13C NMR (101 MHz, DMSO-d6) : δ 158.2 (C=O), 150.1 (pyridine-C), 144.8 (pyrazole-C), 121.5 (pyridine-CH), 62.3 (OCH2), 58.9 (OCH3), 49.7 (NCH2), 33.8–23.4 (cyclopentyl-C).
Comparative Analysis of Alternative Routes
Curtius Rearrangement Approach
A patent-disclosed method employs a Curtius rearrangement of 1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid (Intermediate 5) with diphenylphosphoryl azide (DPPA) in tert-butanol. While this route avoids isocyanate handling, it requires stringent anhydrous conditions and yields only 52% of the target urea.
Stability and Scalability Considerations
Degradation Pathways
Accelerated stability studies (40°C/75% RH, 30 days) revealed two primary degradation products:
Q & A
Advanced Research Questions
How can conflicting bioactivity data across studies be systematically addressed?
- Variable standardization : Ensure consistent assay conditions (e.g., cell line viability protocols, enzyme concentrations) .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dealkylated derivatives) that may interfere with biological targets .
- Enantiomeric purity : Chiral HPLC or circular dichroism to rule out stereochemical inconsistencies, as seen in related urea derivatives .
What computational strategies are effective for predicting binding affinities and off-target interactions?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map interactions with the pyridinyl and urea groups .
- MD simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) to prioritize candidates for in vitro testing .
- QSAR models : Train on datasets of urea derivatives to correlate substituent electronegativity with inhibitory potency (R² >0.85) .
How can reaction scalability be improved without compromising yield?
- Flow chemistry : Continuous synthesis for pyrazole intermediates reduces batch variability and improves heat management .
- Membrane separation : Nanofiltration to recover catalysts (e.g., Pd nanoparticles) and reduce waste .
- Process analytical technology (PAT) : In-line FTIR monitoring to detect intermediate formation and adjust parameters in real time .
What mechanistic studies are critical for elucidating the compound’s mode of action?
- Kinetic assays : Measure IC₅₀ shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for target enzymes .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
How can structure-activity relationship (SAR) studies guide derivative design?
- Substituent scanning : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions .
- Bioisosteric replacement : Substitute the methoxyethyl chain with sulfonamide to improve metabolic stability .
- Fragment-based design : Screen truncated analogs (e.g., pyrazole-only fragments) to identify core pharmacophores .
Q. Methodological Notes
- Data contradiction resolution : Cross-reference crystallographic data (CCDC entries) and computational predictions to validate structural hypotheses .
- Advanced characterization : Synchrotron-based XRD or cryo-EM for resolving low-abundance conformational states .
- Ethical reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
